H-Lys-Asp-OH chemical properties and structure
H-Lys-Asp-OH chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, purification, and characterization of the dipeptide H-Lys-Asp-OH.
Chemical Properties and Structure
H-Lys-Asp-OH, also known as L-lysyl-L-aspartic acid, is a dipeptide composed of the amino acids L-lysine and L-aspartic acid linked by a peptide bond.[1] As a metabolite, it plays a role in various biological processes.[1]
Structure
The chemical structure of H-Lys-Asp-OH features a primary amino group at the N-terminus (from lysine), a carboxyl group at the C-terminus (from aspartic acid), and the respective side chains of lysine (a butylamine group) and aspartic acid (a carboxymethyl group).
IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioic acid[1]
Chemical Formula: C₁₀H₁₉N₃O₅[1]
Canonical SMILES: C(CCN)C--INVALID-LINK--O)C(=O)O">C@@HN[1]
Stereochemistry: The stereochemistry of the alpha-carbons of both amino acid residues is typically the L-configuration, as is common in biological systems.
Physicochemical Properties
The physicochemical properties of H-Lys-Asp-OH are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Molecular Weight | 261.28 g/mol | |
| Monoisotopic Mass | 261.13247072 Da | |
| Isoelectric Point (pI) | ~6.0 (Calculated) | |
| XLogP3-AA | -6.6 | |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 9 | |
| Topological Polar Surface Area | 156 Ų | |
| Solubility | Highly soluble in water (inferred) | |
| Physical Description | Solid |
Note on Isoelectric Point (pI) Calculation: The isoelectric point is the pH at which the net charge of the molecule is zero. For H-Lys-Asp-OH, with two basic groups (α-amino and ε-amino of lysine) and two acidic groups (α-carboxyl and β-carboxyl of aspartic acid), the pI can be estimated by averaging the pKa values of the functional groups that are protonated/deprotonated around neutrality. The approximate pKa values are: α-COOH (~2.1), Asp side chain (~3.9), α-NH2 (~9.0), and Lys side chain (~10.5). The zwitterionic form with a net zero charge will exist between the pKa of the aspartic acid side chain and the α-amino group. Therefore, the pI is calculated as (3.9 + 9.0) / 2 = 6.45. However, considering the influence of the peptide bond and the proximity of the charges, the actual pI may vary slightly.
Experimental Protocols
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
H-Lys-Asp-OH can be efficiently synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
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Fmoc-Asp(OtBu)-Wang resin
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Fmoc-Lys(Boc)-OH
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Coupling agents: HBTU, HOBt
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Activator base: DIPEA
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Deprotection reagent: 20% piperidine in DMF
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Solvents: DMF, DCM
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Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
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Precipitation solvent: Cold diethyl ether
Protocol:
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Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue by treating the resin with 20% piperidine in DMF.
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Amino Acid Coupling:
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Dissolve Fmoc-Lys(Boc)-OH, HBTU, and HOBt in DMF.
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Add DIPEA to activate the carboxyl group.
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Add the activated amino acid solution to the resin and allow it to react for 2 hours.
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Final Fmoc Deprotection: Remove the Fmoc group from the newly added lysine residue using 20% piperidine in DMF.
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Cleavage and Deprotection:
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Wash the peptide-resin with DCM and dry.
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Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and OtBu).
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Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
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Isolation and Drying: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified by RP-HPLC to obtain a high-purity product.
Materials:
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Preparative RP-HPLC system with a C18 column
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Sample solvent: Mobile Phase A
Protocol:
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Sample Preparation: Dissolve the crude H-Lys-Asp-OH in Mobile Phase A.
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Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
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Injection: Inject the dissolved sample onto the column.
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Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B.
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Fraction Collection: Collect the fractions corresponding to the major peak.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization: Mass Spectrometry and NMR
Mass Spectrometry (MS):
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used.
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Expected Results: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 262.14. Tandem MS (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis (b and y ions).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Technique: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and purity of the dipeptide.
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Expected Results: The spectra will show characteristic peaks for the protons and carbons of the lysine and aspartic acid residues.
Biological Significance and Signaling Pathway
While H-Lys-Asp-OH itself is not widely documented as a signaling molecule, the constituent amino acids are central to cellular metabolism. The aspartate metabolic pathway is a key anabolic route in plants and bacteria, leading to the synthesis of several essential amino acids, including lysine.
The Lys-Asp motif is also structurally important in proteins. The electrostatic interaction between the positively charged lysine side chain and the negatively charged aspartic acid side chain can form salt bridges, which contribute to the stabilization of protein tertiary structure. Furthermore, position-specific Asp-Lys pairing can influence the function of signal sequences and the topology of membrane proteins.
Aspartate Metabolic Pathway for Lysine Biosynthesis
The following diagram illustrates the simplified biosynthetic pathway from aspartate to lysine in plants. This pathway is subject to feedback regulation, primarily at the level of the enzyme aspartate kinase.
Conclusion
H-Lys-Asp-OH is a dipeptide with well-defined chemical and structural properties. Its synthesis and purification can be reliably achieved through standard peptide chemistry techniques. While its direct role as a signaling molecule is not established, the biological importance of its constituent amino acids and the Lys-Asp motif in protein structure highlights its relevance in biochemical and pharmaceutical research. This guide provides a foundational understanding for professionals working with this and similar dipeptides.
